molecular formula C15H13NO2 B138073 (4S,5R)-(-)-cis-4,5-Diphenyl-2-oxazolidinone CAS No. 23204-70-8

(4S,5R)-(-)-cis-4,5-Diphenyl-2-oxazolidinone

Cat. No.: B138073
CAS No.: 23204-70-8
M. Wt: 239.27 g/mol
InChI Key: LTENIVFVXMCOQI-UONOGXRCSA-N
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Description

(4S,5R)-(-)-cis-4,5-Diphenyl-2-oxazolidinone is a chiral oxazolidinone derivative. This compound is notable for its stereochemistry, which plays a crucial role in its reactivity and applications. The oxazolidinone ring is a five-membered ring containing oxygen and nitrogen atoms, and the presence of two phenyl groups adds to its structural complexity and potential for various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4S,5R)-(-)-cis-4,5-Diphenyl-2-oxazolidinone typically involves the cyclization of amino alcohols with carbonyl compounds. One common method is the reaction of (S)-phenylglycinol with benzaldehyde under acidic conditions to form the oxazolidinone ring. The reaction is usually carried out in a solvent such as toluene or dichloromethane, and the temperature is maintained at around 0-25°C to ensure the stereochemical integrity of the product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis. Purification methods such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(4S,5R)-(-)-cis-4,5-Diphenyl-2-oxazolidinone undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form oxazolidinone derivatives with different functional groups.

    Reduction: Reduction reactions can convert the oxazolidinone ring into other heterocyclic structures.

    Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions, leading to the formation of substituted oxazolidinones.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Electrophilic reagents like bromine and nitric acid are employed for aromatic substitution reactions.

Major Products Formed

The major products formed from these reactions include various substituted oxazolidinones, which can be further functionalized for specific applications.

Scientific Research Applications

Chemistry

In chemistry, (4S,5R)-(-)-cis-4,5-Diphenyl-2-oxazolidinone is used as a chiral auxiliary in asymmetric synthesis. Its ability to induce chirality in reactions makes it valuable for the synthesis of enantiomerically pure compounds.

Biology

In biological research, this compound is studied for its potential as a building block for bioactive molecules. Its chiral nature can influence the biological activity of the resulting compounds.

Medicine

In medicine, derivatives of this compound are explored for their potential as pharmaceutical agents. The oxazolidinone ring is a core structure in several antibiotics, and modifications of this compound can lead to new drug candidates.

Industry

In the industrial sector, this compound is used in the production of polymers and materials with specific properties. Its reactivity and stability make it suitable for various applications in material science.

Mechanism of Action

The mechanism of action of (4S,5R)-(-)-cis-4,5-Diphenyl-2-oxazolidinone involves its interaction with molecular targets through its chiral centers. The oxazolidinone ring can participate in hydrogen bonding and other non-covalent interactions, influencing the reactivity and binding affinity of the compound. The phenyl groups can also engage in π-π interactions, further modulating its activity.

Comparison with Similar Compounds

Similar Compounds

    (4S,5R)-4,5-Diphenyl-1,3-oxazolidin-2-thione: This compound has a sulfur atom replacing the oxygen in the oxazolidinone ring, leading to different reactivity and applications.

    (4S,5R)-4,5-Diphenyl-1,3-oxazolidin-2-selone: The presence of a selenium atom instead of oxygen imparts unique properties to this compound.

    (4S,5R)-4,5-Diphenyl-1,3-oxazolidin-2-imine: The imine derivative exhibits different chemical behavior due to the presence of a nitrogen atom.

Uniqueness

(4S,5R)-(-)-cis-4,5-Diphenyl-2-oxazolidinone is unique due to its specific stereochemistry and the presence of two phenyl groups. These features contribute to its versatility in various chemical reactions and applications. Its ability to act as a chiral auxiliary and its potential in pharmaceutical research further distinguish it from similar compounds.

Properties

IUPAC Name

(4S,5R)-4,5-diphenyl-1,3-oxazolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13NO2/c17-15-16-13(11-7-3-1-4-8-11)14(18-15)12-9-5-2-6-10-12/h1-10,13-14H,(H,16,17)/t13-,14+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTENIVFVXMCOQI-UONOGXRCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2C(OC(=O)N2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)[C@H]2[C@H](OC(=O)N2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70431963
Record name (4S,5R)-4,5-Diphenyl-1,3-oxazolidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70431963
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23204-70-8
Record name (4S,5R)-4,5-Diphenyl-1,3-oxazolidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70431963
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (4S,5R)-(-)-cis-4,5-Diphenyl-2-oxazolidinone
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Q & A

Q1: How does (4S,5R)-4,5-Diphenyl-1,3-oxazolidin-2-one contribute to the enantioselective synthesis of chiral phthalides?

A: (4S,5R)-4,5-Diphenyl-1,3-oxazolidin-2-one functions as a chiral ligand in combination with samarium diiodide (SmI2) []. While the exact mechanism is not fully elucidated in the provided abstract, it's likely that the ligand coordinates to the SmI2, creating a chiral environment around the reactive center. This chiral environment then influences the stereochemical outcome of the reductive cyclization of 2-acylarylcarbonylates, favoring the formation of one enantiomer of the phthalide product over the other. This ultimately leads to high enantiomeric excesses (ee) of the desired chiral phthalide [].

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